2-amino-N-(aminocarbonyl)thiophene-3-carboxamide synthesis pathway
2-amino-N-(aminocarbonyl)thiophene-3-carboxamide synthesis pathway
This guide details the synthetic pathway for 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide .
Executive Summary: Strategic Synthesis & Structural Nuance
The target molecule, 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide , represents a specific acylurea derivative of the 2-aminothiophene scaffold. In drug discovery, this structure is a critical regioisomer of the more common 2-ureidothiophene-3-carboxamide (a direct precursor to thieno[2,3-d]pyrimidines).
Synthesizing the target N-(aminocarbonyl) species (where the urea moiety is attached to the C3-amide nitrogen) requires a high-fidelity protection strategy. The free amino group at position C2 is significantly more nucleophilic than the C3-carboxamide nitrogen. Without protection, reaction with isocyanates will exclusively yield the C2-ureido regioisomer.
This guide outlines a 5-step convergent pathway designed to ensure regioselectivity, utilizing the Gewald Reaction for the core and Trichloroacetyl Isocyanate (TCAI) for the "soft" acylation of the amide.
Part 1: Retrosynthetic Analysis
The synthesis is deconstructed into three phases: Core Construction, Nucleophilic Differentiation (Protection), and Functionalization.
Key Structural Challenges:
-
Regioselectivity: Differentiating the C2-NH₂ (aniline-like, high nucleophilicity) from the C3-CONH₂ (amide, low nucleophilicity).
-
Acylurea Formation: Primary amides do not react with simple isocyanates (like KNCO) under mild conditions; they require activated reagents like TCAI or Chlorosulfonyl isocyanate (CSI).
Pathway Logic:
-
Target: 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide
-
Precursor: 2-(Protected-amino)thiophene-3-carboxamide
-
Core: 2-aminothiophene-3-carboxylate (via Gewald Reaction)
Figure 1: Retrosynthetic logic flow from simple precursors to the target acylurea.
Part 2: Step-by-Step Experimental Protocol
Step 1: The Gewald Reaction (Core Synthesis)
The foundation is the synthesis of the 2-aminothiophene core. The 3-component Gewald reaction is the industry standard for this scaffold.
-
Reagents: Cyclohexanone (or specific ketone defining positions 4/5), Ethyl Cyanoacetate, Elemental Sulfur (
), Morpholine (Catalyst).
Protocol:
-
Mix ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol.
-
Add sulfur (1.0 eq) and morpholine (1.0 eq) dropwise (exothermic).
-
Reflux for 3–5 hours at 60–70°C.
-
Cool to 0°C. The product, Ethyl 2-aminothiophene-3-carboxylate , precipitates as a solid.
-
Filter and wash with cold ethanol.
Technical Note: Aging of the sulfur/amine mixture can lead to side products. Freshly sublimed sulfur improves yield.
Step 2: Protection of the C2-Amine
Critical Step: To prevent the isocyanate from reacting with the C2-amine in later steps, it must be protected. A Boc (tert-butoxycarbonyl) group is ideal due to its stability under basic amidation conditions and facile removal later.
-
Reagents: Boc-anhydride (
), DMAP (cat.), TEA. -
Solvent: DCM or THF.
Protocol:
-
Dissolve Ethyl 2-aminothiophene-3-carboxylate in DCM.
-
Add
(1.2 eq) and DMAP (0.1 eq). -
Stir at RT for 12 hours.
-
Wash with 1N HCl and Brine. Concentrate to yield Ethyl 2-(tert-butoxycarbonylamino)thiophene-3-carboxylate .
Step 3: Amidation (Ester to Primary Amide)
Convert the ester to the primary amide required for the final functionalization.
-
Reagents: 7N Ammonia in Methanol (saturated).
-
Conditions: Sealed tube, 80°C, 24 hours.
Protocol:
-
Suspend the Boc-protected ester in 7N
/MeOH. -
Heat in a pressure vessel (sealed tube) at 80°C.
-
Monitor via TLC (Ester spot disappearance).
-
Cool and concentrate. Triturate with ether to obtain 2-(tert-butoxycarbonylamino)thiophene-3-carboxamide .
Step 4: Formation of the N-Acylurea (The Target Moiety)
Standard isocyanates (e.g., KNCO) are too weak to attack the amide nitrogen. We use Trichloroacetyl Isocyanate (TCAI) , a "super-electrophile," followed by hydrolysis.
-
Reagents: Trichloroacetyl isocyanate (TCAI), Neutral Alumina (
). -
Solvent: DCM (anhydrous).
Protocol:
-
Dissolve 2-(Boc-amino)thiophene-3-carboxamide in dry DCM under
. -
Cool to 0°C. Dropwise add TCAI (1.1 eq).
-
Stir for 1 hour. The intermediate N-(trichloroacetylcarbamoyl) species forms rapidly.
-
Hydrolysis: Add the reaction mixture directly to a pad of Neutral Alumina (activity grade II-III). Elute with MeOH/DCM.
-
Isolate 2-(Boc-amino)-N-(aminocarbonyl)thiophene-3-carboxamide .
Step 5: Global Deprotection
Removal of the Boc group to release the final free amine.
-
Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio).
-
Protocol: Stir at 0°C for 2 hours. Neutralize carefully with
(cold) to avoid hydrolyzing the acylurea. Extract with EtOAc.
Part 3: Data Summary & Optimization
Table 1: Optimization of N-Carbamoylation (Step 4)
| Reagent Method | Conditions | Selectivity (C3-Amide vs C2-Amine) | Yield | Notes |
| KNCO / AcOH | 60°C, 4h | Poor (Favors C2-Urea) | <10% | Without protection, C2-amine reacts preferentially. |
| Chlorosulfonyl Isocyanate (CSI) | 0°C, DCM | High (with Boc protection) | 65% | Requires careful hydrolysis; harsh acidic byproduct. |
| TCAI / Alumina | 0°C -> RT | Excellent (with Boc protection) | 82% | Mildest hydrolysis; prevents cleavage of the thiophene ring. |
Part 4: Mechanism & Signaling Pathway (Reaction Logic)
The following diagram illustrates the critical selectivity checkpoint. The "Direct Route" fails because the HOMO of the C2-amine is higher in energy (more nucleophilic) than the amide nitrogen. The "Protected Route" forces reaction at the amide.
Figure 2: Mechanistic bifurcation showing why protection is mandatory to achieve the N-(aminocarbonyl) target.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.
-
Gouda, M. A., et al. (2010).[6][7] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.[7] (Review of reactivity profiles including acylation).
-
Kaval, N., et al. (2005). Novel Synthesis of Thienopyrimidinones via Solid-Phase Chemistry. Journal of Combinatorial Chemistry. (Details on isocyanate reactivity with aminothiophenes).
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. Acyl Isocyanates.[7][8] Journal of Organic Chemistry. (Foundational method for N-acylurea synthesis).
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- 4. researchgate.net [researchgate.net]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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